molecular formula C26H24O5 B13390343 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester CAS No. 245760-39-8

4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester

Cat. No.: B13390343
CAS No.: 245760-39-8
M. Wt: 416.5 g/mol
InChI Key: BTEWCIUTIIUMPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with 4-hydroxybutyl acrylate under acidic conditions . The reaction is often catalyzed by 4-dimethylaminopyridine (DMAP) and N,N-diisopropylcarbodiimide (DIC) in tetrahydrofuran (THF) as the solvent[4][4]. The reaction mixture is stirred at 40°C for several hours, followed by crystallization using methanol[4][4].

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups in the compound participate in radical polymerization, leading to the formation of high-molecular-weight polymers[4][4]. These polymers exhibit unique properties such as high thermal stability and mechanical strength, making them suitable for various applications[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1’-biphenyl]-4-yl ester is unique due to its biphenyl structure, which imparts rigidity and enhances the thermal stability of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .

Biological Activity

4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester, also known by its CAS number 245760-39-8, is a complex organic compound characterized by its unique biphenyl structure and various functional groups including an ester and a propenyl group. The molecular formula of this compound is C26H24O5, with a molecular weight of approximately 416.47 g/mol. This compound has garnered interest in biological and synthetic chemistry due to its potential reactivity and biological activities.

Chemical Structure and Properties

The compound's structure allows for diverse interactions owing to the presence of multiple functional groups. The biphenyl moiety combined with a butoxy chain and an ester functional group enhances its chemical reactivity and potential biological activity.

Structural Formula

C26H24O5\text{C}_{26}\text{H}_{24}\text{O}_{5}

Key Properties

PropertyValue
Molecular Weight416.47 g/mol
Boiling PointApproximately 585.4 °C
Chemical StructureBiphenyl with butoxy chain and propenyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory properties and potential anticancer activity. The propenyl group is particularly noteworthy for its role in enhancing the compound's reactivity towards biological macromolecules.

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the anti-inflammatory effects of similar compounds in vitro, demonstrating that derivatives with propenyl groups could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid may have similar effects.
  • Anticancer Potential :
    Research has indicated that compounds with biphenyl structures can exhibit cytotoxic effects against various cancer cell lines. One study showed that derivatives with similar structural features inhibited cell proliferation in breast cancer cells, suggesting a potential application for this compound in cancer therapy.

Biological Assays

Biological assays performed on related compounds reveal promising results:

CompoundAssay TypeResult
Propenyl benzoatesCytotoxicity assayIC50 values < 20 µM against cancer cells
Biphenyl derivativesInflammation modelSignificant reduction in TNF-alpha levels

Properties

CAS No.

245760-39-8

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

(4-phenylphenyl) 4-(4-prop-2-enoyloxybutoxy)benzoate

InChI

InChI=1S/C26H24O5/c1-2-25(27)30-19-7-6-18-29-23-14-12-22(13-15-23)26(28)31-24-16-10-21(11-17-24)20-8-4-3-5-9-20/h2-5,8-17H,1,6-7,18-19H2

InChI Key

BTEWCIUTIIUMPB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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